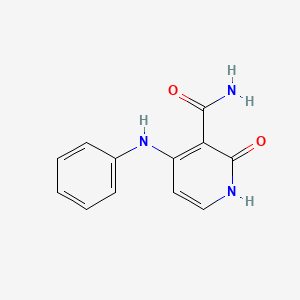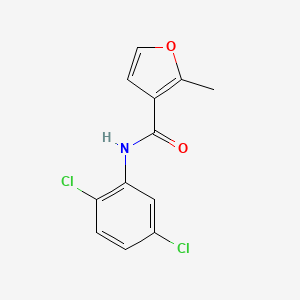
4-anilino-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-anilino-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.085126602 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Androgen Receptor Antagonists
Research by Wakabayashi et al. (2008) focused on the design and synthesis of novel androgen receptor (AR) antagonists based on 4-(anilino)pyrrole-2-carboxamides, which do not have steroidal or anilide structures. These compounds, including a potent AR antagonist comparable to hydroxyflutamide and bicalutamide, were effective against human prostate tumor LNCaP cells with mutated nuclear androgen receptors, showing potential for prostate cancer treatment (Wakabayashi et al., 2008).
Antileishmanial Activity
A study by de Mello et al. (2004) synthesized and analyzed the structure-activity relationship of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters as potential anti-Leishmania drugs. The most active compounds were identified, contributing to the development of new antileishmanial treatments (de Mello et al., 2004).
Synthesis of Pyrrolo[3,2-b]quinolines
Boisse et al. (2008) described a new synthesis method for pyrrolo[3,2-b]quinolines, starting from anilines and dimethyl 4-oxopyrrolidine-1,3-dicarboxylate, leading to the production of enaminoesters which then react to produce the title compounds. This synthesis pathway highlights the versatility and potential applications of pyrroloquinoline derivatives in chemical research (Boisse et al., 2008).
Propriétés
IUPAC Name |
4-anilino-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-11(16)10-9(6-7-14-12(10)17)15-8-4-2-1-3-5-8/h1-7H,(H2,13,16)(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPULTIBUOVXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
![4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide](/img/structure/B5544971.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)
![N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5544983.png)
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)
